molecular formula C24H17Cl2N3O2 B13959616 4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide CAS No. 53151-01-2

4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide

Cat. No.: B13959616
CAS No.: 53151-01-2
M. Wt: 450.3 g/mol
InChI Key: QBXIINPDMOXVKS-UHFFFAOYSA-N
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Description

This compound is an azo-based naphthalene derivative with a carboxamide functional group. Its structure features a 4-chloro-2-methylphenyl substituent on the azo linkage and an N-(3-chlorophenyl) group on the carboxamide (Figure 1). It is registered under the Colour Index (CI) name CI 12420 (CAS 6471-51-8) and is primarily used as a cosmetic colorant in rinse-off products due to its vibrant red hue and moderate stability .

Properties

CAS No.

53151-01-2

Molecular Formula

C24H17Cl2N3O2

Molecular Weight

450.3 g/mol

IUPAC Name

4-[(4-chloro-2-methylphenyl)diazenyl]-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C24H17Cl2N3O2/c1-14-11-17(26)9-10-21(14)28-29-22-19-8-3-2-5-15(19)12-20(23(22)30)24(31)27-18-7-4-6-16(25)13-18/h2-13,30H,1H3,(H,27,31)

InChI Key

QBXIINPDMOXVKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl)O

Origin of Product

United States

Preparation Methods

Classical Diazotization and Azo Coupling

The traditional and most widely used method for preparing azo dyes such as this compound involves the diazotization of an aromatic amine followed by azo coupling with an activated aromatic compound. This method includes:

  • Step 1: Diazotization
    An aromatic amine (e.g., 4-chloro-2-methylaniline) is treated with sodium nitrite (NaNO2) in acidic conditions (usually HCl) at low temperature (0-5°C) to form a diazonium salt.

  • Step 2: Coupling Reaction
    The diazonium salt is then coupled with a nucleophilic aromatic compound such as 3-hydroxy-N-(3-chlorophenyl)-naphthalene-2-carboxamide. The hydroxyl group on the naphthalene ring activates the aromatic ring for electrophilic substitution by the diazonium ion, forming the azo bond (-N=N-).

This method is well-established and provides good yields of azo dyes with defined substitution patterns.

Microwave-Assisted Catalyst-Free Synthesis

Recent advances have introduced greener and more efficient methods for azo dye synthesis, including microwave-assisted synthesis without metal catalysts:

  • Microwave-Assisted Cross-Coupling
    A novel approach involves the direct cross-condensation of nitroarenes with aniline derivatives under microwave irradiation. This method uses the aniline derivative as an in situ reductant to reduce the nitroarene and couple it to form unsymmetrical azo dyes in a single step. It is rapid (minutes), catalyst-free, and can achieve high yields (up to 97%). This approach is environmentally friendly, avoiding toxic solvents and harsh conditions.

  • Advantages

    • Rapid reaction times
    • No metal catalysts required
    • High yields and scalability
    • Suitable for unsymmetrical azo dyes such as the target compound

Alternative Synthetic Routes

  • Mill’s Reaction
    The coupling of aniline derivatives with aromatic nitroso compounds is another synthetic strategy for unsymmetrical azo compounds. This method can be used to prepare azo dyes with complex substitution patterns but often requires careful control of reaction conditions.

  • Catalytic Oxidation and Reduction Methods
    Symmetrical azo dyes can be prepared by catalytic oxidation of aromatic amines or reduction of nitroarenes using metal catalysts (e.g., Cu(I), Au(0)) or chemical reductants (e.g., LiAlH4). However, these methods are less common for unsymmetrical dyes such as the compound .

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Classical Diazotization & Coupling Aromatic amine, NaNO2, HCl, low temperature; coupling with hydroxynaphthalene derivative Well-established, good yields Multi-step, requires low temp control
Microwave-Assisted Cross-Coupling Nitroarene + aniline derivative, microwave irradiation, no catalyst Rapid, catalyst-free, green, high yield Requires microwave reactor
Mill’s Reaction Aniline derivatives + aromatic nitroso compounds Suitable for unsymmetrical azo dyes Requires nitroso compounds, sensitive conditions
Catalytic Oxidation/Reduction Metal catalysts or chemical reductants Useful for symmetrical azo dyes Less suitable for unsymmetrical dyes

Research Findings and Analytical Data

  • Chromatographic Analysis
    The compound can be analyzed and purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with mobile phases containing acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.

  • Spectroscopic Characterization
    The azo bond and hydroxyl groups can be characterized by IR spectroscopy, with azo groups showing characteristic N=N stretching bands. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the molecular structure and purity.

  • Stability and Applications The compound’s azo linkage and chlorinated aromatic rings confer photostability and colorfastness, making it useful as a pigment or dye in various industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: Na2S2O4 in aqueous solution or H2 with a palladium catalyst.

    Substitution: Halogenation with chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various metal ions.

    Biology: Employed in histological staining to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its light-absorbing properties.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide primarily involves its interaction with light and biological molecules:

    Photodynamic Therapy: The compound absorbs light and generates reactive oxygen species (ROS), which can induce cell death in cancer cells.

    Molecular Targets: The azo group and hydroxynaphthalene moiety interact with cellular proteins and DNA, disrupting their normal function and leading to cell death.

    Pathways Involved: The generation of ROS activates apoptotic pathways, leading to programmed cell death.

Comparison with Similar Compounds

Industrial Pigments with Bis-Azo Architectures

  • PIGMENT RED 144 (CAS 5280-68-2): Structure: N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]. Key Differences: A bis-azo compound with two azo groups and additional 2,5-dichlorophenyl substituents. Impact: The bis-azo structure increases molecular weight (MW ~794 g/mol) and improves color intensity and washfastness. However, it exhibits lower solubility than mono-azo analogs like CI 12420. Application: Industrial textiles and plastics, where durability is prioritized over biocompatibility .

Substituted Phenyl Variants

  • N-(4-Chloro-2-Methylphenyl)-3-Hydroxy-4-[(2-Methylphenyl)Azo]Naphthalene-2-Carboxamide (CAS 21839-86-1): Structure: Differs from CI 12420 by having a 2-methylphenyl group on the azo instead of 4-chloro-2-methylphenyl. Data: Melting point (mp) ~288°C, similar to CI 12420, suggesting comparable thermal stability .

Methoxy-Substituted Analogues

  • 4-[(3-Chlorophenyl)Azo]-3-Hydroxy-N-(2-Methoxyphenyl)Naphthalene-2-Carboxamide (CAS 21889-27-0): Structure: Replaces the 3-chlorophenyl (carboxamide) in CI 12420 with 2-methoxyphenyl. Impact: Methoxy groups increase solubility in organic solvents but reduce photostability due to weaker electron-withdrawing capacity. Application: Used in laboratory research as a reagent, highlighting trade-offs between solubility and stability for non-cosmetic uses .

Physicochemical and Functional Comparisons

Table 1: Key Properties of CI 12420 and Analogues

Compound (CAS) Molecular Weight Substituents (Azo/Carboxamide) Melting Point (°C) Application
CI 12420 (6471-51-8) 455.3 4-Cl-2-MePh / 3-ClPh ~288* Cosmetic (rinse-off)
CI 12480 (6410-40-8) 471.3 2,5-Cl₂Ph / 2,5-MeOPh ~274* Cosmetic (brown)
PIGMENT RED 144 (5280-68-2) 794.0 Bis-azo with 2,5-Cl₂Ph >300 Industrial textiles
CAS 21839-86-1 429.9 2-MePh / 4-Cl-2-MePh 288 Research chemical

*Inferred from analogous compounds in .

Spectral and Analytical Data

  • IR Spectra : All compounds show peaks for N=N (azo, ~1600 cm⁻¹), C=O (carboxamide, ~1660 cm⁻¹), and O-H (hydroxyl, ~3300 cm⁻¹) .
  • NMR : Aromatic protons appear as multiplets between δ 7.0–8.0 ppm, with substituent-specific shifts (e.g., methoxy at δ ~3.7 ppm) .

Biological Activity

4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide, commonly referred to as a complex azo compound, has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article delves into its biological activity, including mechanisms of action, toxicity, and potential therapeutic uses.

  • Molecular Formula : C24H17Cl2N3O2
  • Molecular Weight : 450.32 g/mol
  • CAS Number : 53151-01-2
  • IUPAC Name : 4-[(4-chloro-2-methylphenyl)diazenyl]-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon exposure to light, which can lead to cell death in cancer cells. The following points summarize its mechanism of action:

  • Photodynamic Therapy : The compound absorbs light and produces ROS, which are cytotoxic and can induce apoptosis in targeted cells.
  • Interaction with Cellular Targets : The azo group and hydroxynaphthalene moiety interact with cellular proteins and DNA, disrupting their normal functions.
  • Apoptotic Pathways Activation : The generation of ROS activates apoptotic pathways, leading to programmed cell death.

Biological Activity and Toxicity Studies

Research has indicated that azo compounds can exhibit genotoxic effects. A study evaluating the genotoxic potential of similar azo compounds found that they could induce chromosomal aberrations in vitro under certain conditions . Additionally, the following findings highlight the biological activity of 4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide:

Study TypeFindings
GenotoxicityInduction of chromosomal aberrations observed in Chinese hamster ovary cells .
Acute ToxicityLow chronic toxicity with no adverse effects at high doses (1000 mg/kg bw/day) .
CarcinogenicityNo data indicating carcinogenic effects; however, related compounds have shown potential for releasing carcinogenic amines upon metabolism .

Case Studies

  • Photodynamic Therapy Application : In vitro studies demonstrated the efficacy of this compound in inducing apoptosis in various cancer cell lines when activated by specific wavelengths of light. The study indicated a significant reduction in cell viability correlating with increased ROS production.
  • Toxicological Assessment : A comprehensive assessment involving repeated dosing revealed no significant toxicological effects at doses up to 1000 mg/kg bw/day. However, further studies are needed to explore long-term effects and metabolic pathways .

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